![molecular formula C14H10BrN3O3 B11481987 N-[(5-bromofuran-2-yl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481987.png)
N-[(5-bromofuran-2-yl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromofuran-2-yl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a fascinating compound with a complex structure. Let’s break it down:
-
N-[(5-bromofuran-2-yl)methyl]: : This part of the molecule contains a furan ring (a five-membered heterocycle) with a bromine substituent attached to the 5-position. The “methyl” group is connected to the furan ring.
-
3-phenyl-1,2,4-oxadiazole-5-carboxamide: : Here, we have an oxadiazole ring (a five-membered heterocycle containing oxygen and nitrogen atoms) with a phenyl group attached at the 3-position. The carboxamide group (CONH₂) is also present.
Preparation Methods
The synthetic routes for this compound involve the coupling of appropriate precursors. One common method is the Suzuki–Miyaura coupling , which joins aryl or heteroaryl boronates with aryl or heteroaryl halides. In this case, the bromofuran and phenyl components are coupled. Boron reagents play a crucial role in this process .
Chemical Reactions Analysis
N-[(5-bromofuran-2-yl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include palladium catalysts, bases, and halogens. The major products formed depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in several fields:
Chemistry: It serves as a versatile building block for designing new molecules.
Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigations focus on its potential as a drug candidate.
Industry: Its unique structure may have applications in materials science or organic electronics.
Mechanism of Action
The exact mechanism by which N-[(5-bromofuran-2-yl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
, 5-bromo-2-furfurylamine , and N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide . These comparisons highlight its uniqueness.
Properties
Molecular Formula |
C14H10BrN3O3 |
|---|---|
Molecular Weight |
348.15 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H10BrN3O3/c15-11-7-6-10(20-11)8-16-13(19)14-17-12(18-21-14)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,19) |
InChI Key |
HZGSSSSMFDXQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


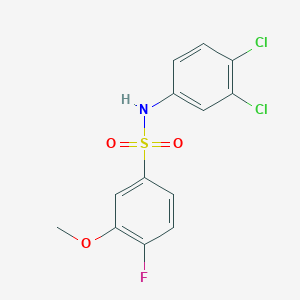
![Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(5-fluoro-2-methylphenyl)amino]-, ethyl ester](/img/structure/B11481910.png)
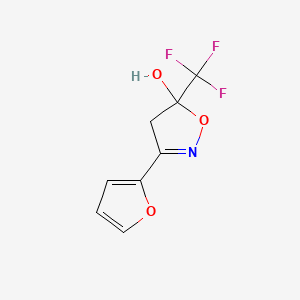
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 7-hydroxy-5-methyl-, ethyl ester](/img/structure/B11481919.png)
![N-(5-chloropyridin-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B11481924.png)
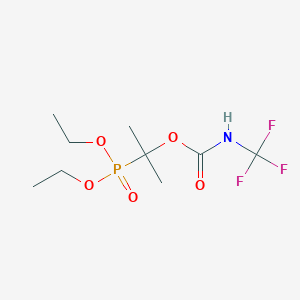
![2-Chloro-4,6-dimethyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11481936.png)
![N-(4,6-dimethylpyrimidin-2-yl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboximidamide](/img/structure/B11481943.png)
![1-{[5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazol-3-yl]methyl}piperidine](/img/structure/B11481950.png)
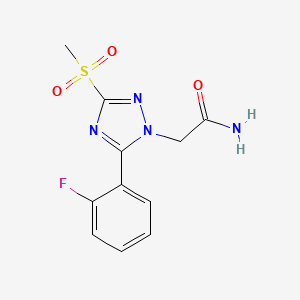
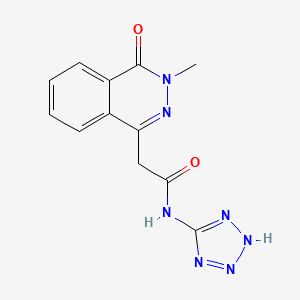
![N-(4-bromophenyl)-2-(10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-8-yl)acetamide](/img/structure/B11481967.png)
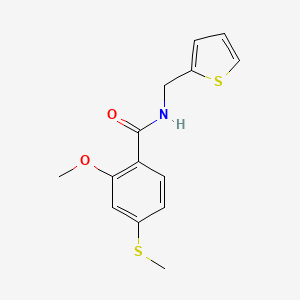
![1-(4-methoxyphenyl)-1'-(2-methylpropyl)-6'-nitro-2'-(propan-2-yl)-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11481974.png)
